

Tabersonine Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Tabersonine hydrochloride*

Cat. No.: *B1314020*

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This technical guide provides an in-depth overview of **Tabersonine hydrochloride**, a naturally occurring indole alkaloid, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, mechanism of action, and potential therapeutic applications, with a focus on its anti-inflammatory and anti-cancer activities.

Core Chemical Data

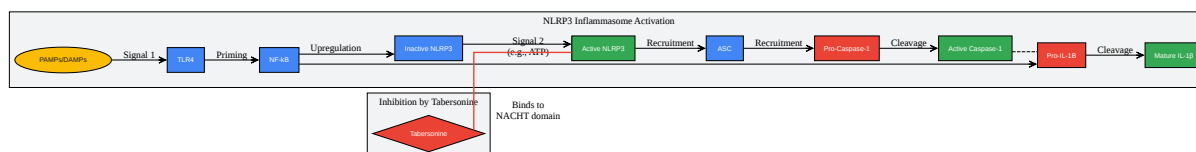
Tabersonine hydrochloride is the salt form of Tabersonine, an alkaloid found in various medicinal plants, including those of the *Catharanthus* and *Voacanga* genera.^[1] The hydrochloride salt is often preferred for research and formulation due to its increased stability and solubility.

Identifier	Value	Source
CAS Number	29479-00-3	[1][2]
Molecular Formula	C ₂₁ H ₂₅ ClN ₂ O ₂	[2]
Molecular Weight	372.9 g/mol	[2]
IUPAC Name	methyl (1R,12R,19S)-12-ethyl-8,16-diazapentacyclo[10.6.1.0 ^{1,9} .0 ^{2,7} .0 ^{16,19}]nonadeca-2,4,6,9,13-pentaene-10-carboxylate;hydrochloride	[2]
Tabersonine (free base) CAS	4429-63-4	[1][3][4][5]
Tabersonine (free base) Formula	C ₂₁ H ₂₄ N ₂ O ₂	[1][4][5]
Tabersonine (free base) Mol. Wt.	336.435 g·mol ⁻¹	[1]

Mechanism of Action: NLRP3 Inflammasome Inhibition

Tabersonine hydrochloride has been identified as a selective and orally active inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[6] The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in a range of inflammatory diseases.

The mechanism of inhibition involves the direct binding of Tabersonine to the NACHT domain of the NLRP3 protein. This interaction inhibits the ATPase activity of NLRP3 and its subsequent oligomerization. As a result, the formation of the ASC (apoptosis-associated speck-like protein containing a CARD) speck is blocked, leading to reduced activation of caspase-1 and a decrease in the release of pro-inflammatory cytokines such as IL-1β.[6]



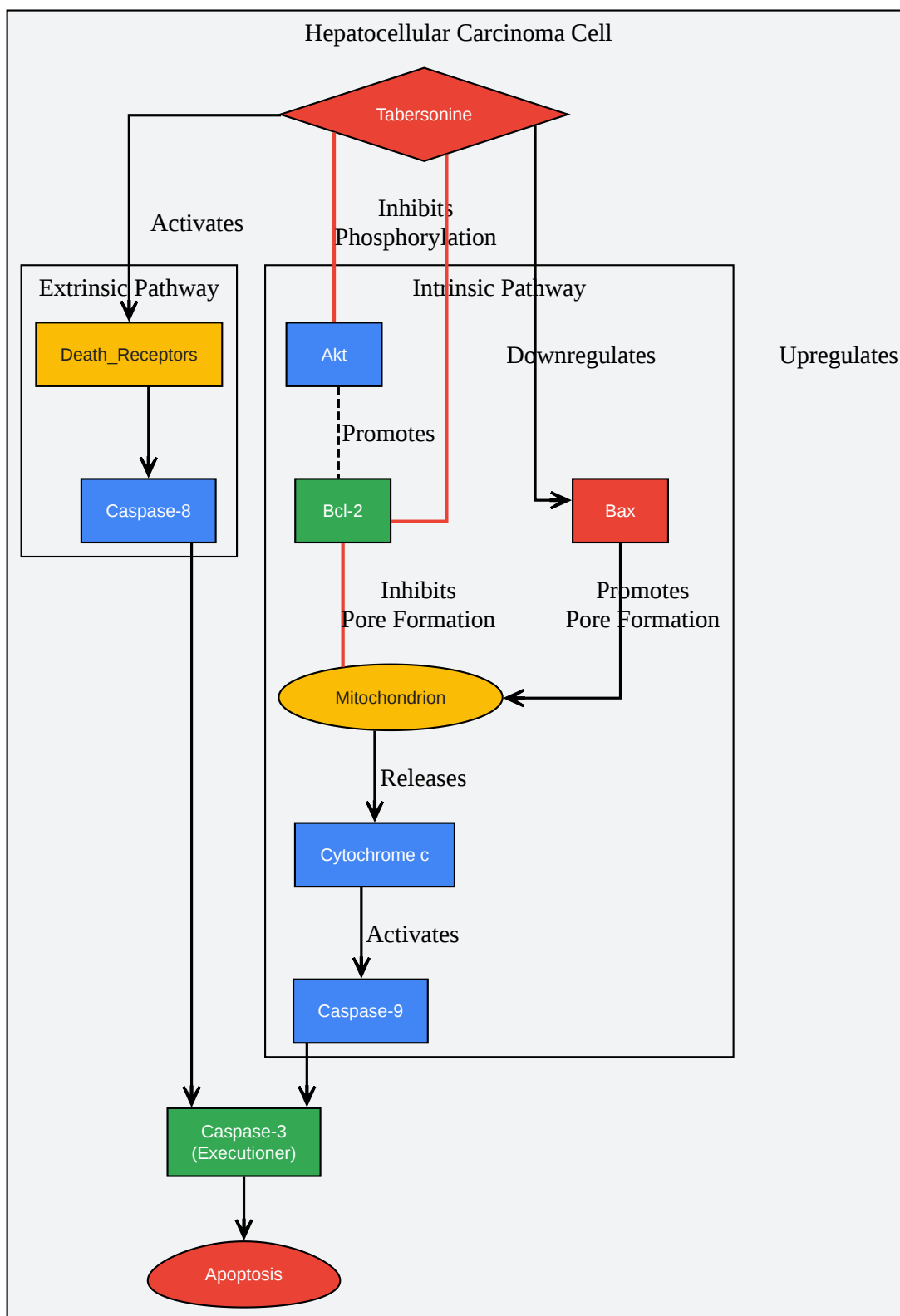
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Caption: Inhibition of the NLRP3 inflammasome signaling pathway by Tabersonine.

Anti-Tumor Activity: Induction of Apoptosis in Hepatocellular Carcinoma

Recent studies have highlighted the potential of Tabersonine as an anti-tumor agent, particularly in hepatocellular carcinoma (HCC).[3][6] Tabersonine has been shown to inhibit the viability and proliferation of liver cancer cells and induce apoptosis through multiple pathways.

The anti-cancer mechanism of Tabersonine involves the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][6] Key molecular events include the inhibition of Akt phosphorylation, a reduction in mitochondrial membrane potential, and the release of cytochrome c from the mitochondria into the cytoplasm.[3][7] This leads to an increased Bax/Bcl-2 ratio, activating the caspase cascade.[3][7] Furthermore, Tabersonine treatment has been observed to arrest the cell cycle at the G0/G1 phase in SMMC-7721 liver cancer cells.[6]



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Caption: Apoptosis induction in liver cancer cells by Tabersonine.

Experimental Protocols

The following are summaries of experimental methodologies that have been employed to investigate the biological activities of Tabersonine.

Cell Viability and Proliferation Assays

- **MTT Assay:** To assess the cytotoxic effects of Tabersonine, hepatocellular carcinoma cell lines (e.g., SMMC7721, Bel7402, HepG2) are treated with varying concentrations of Tabersonine (e.g., 6, 12, 18, 24, 30 μM) for a specified period.^[6] The viability of the cells is then determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
- **Colony Formation Assay:** The anti-proliferative activity of Tabersonine can be evaluated by a colony formation assay.^[6] Cells are seeded at a low density and treated with Tabersonine. After a period of incubation to allow for colony growth, the colonies are fixed, stained, and counted.

Apoptosis Detection

- **Morphological Observation:** Changes in cell morphology indicative of apoptosis can be observed using staining techniques such as Acridine Orange/Ethidium Bromide (AO/EB) and Hoechst 33258 staining.^{[3][6]}
- **Annexin V-FITC/PI Staining:** The percentage of apoptotic cells can be quantified by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.^{[3][6]}
- **Mitochondrial Membrane Potential (MMP):** Changes in MMP can be detected using JC-1 staining followed by flow cytometry or fluorescence microscopy.^{[3][6]}

Western Blot Analysis

Western blotting is employed to study the molecular mechanisms underlying Tabersonine's effects.^{[3][6]} This technique can be used to measure the expression levels of key proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved-caspase-3, cleaved-PARP) and cell cycle regulation (e.g., CDK4, Cyclin D1).^[6]

In Vivo Xenograft Model

To evaluate the anti-tumor efficacy of Tabersonine in vivo, a xenograft model can be established.[3] For example, human hepatoma cells (e.g., HepG2) are subcutaneously injected into immunodeficient mice. Once tumors are established, the mice are treated with Tabersonine, and tumor growth is monitored over time.[3]

Summary and Future Directions

Tabersonine hydrochloride is a promising natural compound with well-defined mechanisms of action against inflammation and cancer. Its ability to selectively inhibit the NLRP3 inflammasome makes it a strong candidate for the development of novel therapeutics for a variety of inflammatory disorders. Furthermore, its pro-apoptotic effects in hepatocellular carcinoma warrant further investigation for its potential as an anti-cancer agent. Future research should focus on preclinical and clinical studies to fully elucidate its therapeutic potential, safety profile, and pharmacokinetic properties.

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